![molecular formula C7H13NO2 B2652535 cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol CAS No. 2089289-01-8](/img/structure/B2652535.png)
cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol
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Overview
Description
“Cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol” is a chemical compound with the CAS Number: 2089289-01-8 . It has a molecular weight of 143.19 and its IUPAC name is (3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-yl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO2/c9-4-6-1-5-2-8-3-7(5)10-6/h5-9H,1-4H2/t5-,6?,7+/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound is stable under normal conditions and should be stored at room temperature .Scientific Research Applications
Combinatorial Synthesis and Cytotoxic Activity
The compound can be used in the combinatorial synthesis of furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone libraries . These libraries have been evaluated in vitro against a panel of human cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cell lines . This suggests potential applications in cancer research and drug discovery .
Photosensitizer for Specific Imaging and Photodynamic Ablation
An Rh-catalyzed tandem reaction was performed to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer . This photosensitizer showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency . It could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo , indicating potential applications in microbiology and medical imaging .
Construction of cis-fused Heterobicyclic System
The compound is involved in the construction of cis-fused heterobicyclic systems . These systems are found in neuroactive natural products such as dysiherbaine , suggesting potential applications in neuroscience research .
Safety and Hazards
properties
IUPAC Name |
[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-4-6-1-5-2-8-3-7(5)10-6/h5-9H,1-4H2/t5-,6?,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNOGSSWLBJOSW-REJBHVJUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2OC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2OC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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